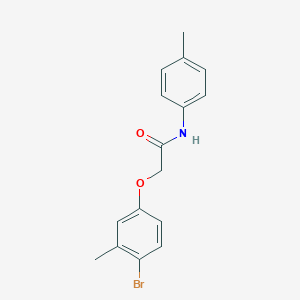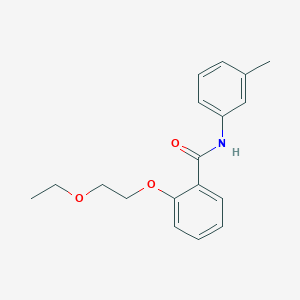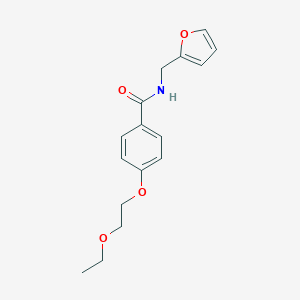
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as phenoxyacetamides, which have been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to reduce fever in animal models of pyrexia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its selectivity for COX-2 inhibition, which reduces the risk of unwanted side effects associated with non-selective COX inhibitors. However, one limitation is that 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in human subjects is not well established.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide analogs with improved potency and selectivity for COX-2 inhibition. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in human subjects. Finally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-bromo-3-methylphenol with 4-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been optimized to produce high yields of pure 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C16H16BrNO2 |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-5-13(6-4-11)18-16(19)10-20-14-7-8-15(17)12(2)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
XHYGMNLDHYAZRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)

![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)